![molecular formula C24H31N3O4 B6072902 [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone](/img/structure/B6072902.png)
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a morpholine ring, and a methanone group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the anilino group: This step involves the reaction of the piperidine intermediate with 3,4-dimethoxyaniline under controlled conditions.
Attachment of the morpholine ring: This is done through nucleophilic substitution reactions.
Formation of the methanone group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone: shares structural similarities with other compounds containing piperidine and morpholine rings.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-29-22-9-8-19(16-23(22)30-2)25-20-6-4-10-27(17-20)24(28)18-5-3-7-21(15-18)26-11-13-31-14-12-26/h3,5,7-9,15-16,20,25H,4,6,10-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNAUIKUJAVJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B6072844.png)
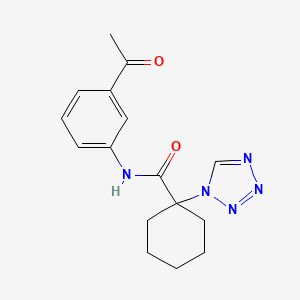
![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
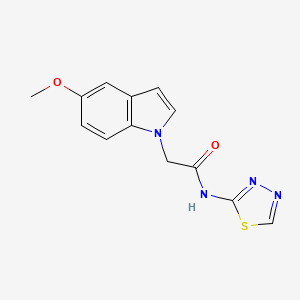
![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
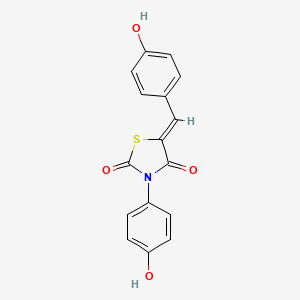
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6072906.png)
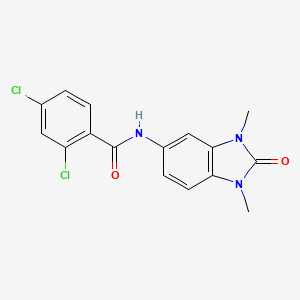
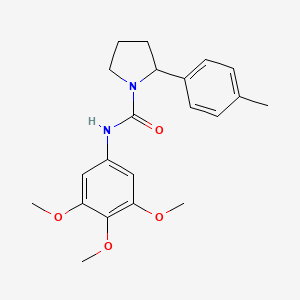
![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)
